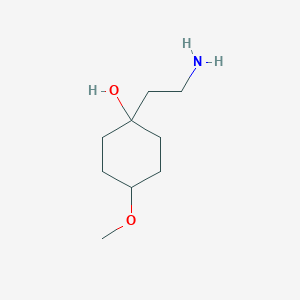
1-(2-Aminoethyl)-4-methoxycyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Aminoethyl)-4-methoxycyclohexan-1-ol is an organic compound that features a cyclohexane ring substituted with an aminoethyl group and a methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminoethyl)-4-methoxycyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the aminoethyl and methoxy groups.
Methoxylation: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Aminoethyl)-4-methoxycyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the aminoethyl group or reduce any oxidized forms back to the original compound.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Modified aminoethyl derivatives.
Substitution Products: Compounds with different functional groups replacing the methoxy group.
Wissenschaftliche Forschungsanwendungen
1-(2-Aminoethyl)-4-methoxycyclohexan-1-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(2-Aminoethyl)-4-methoxycyclohexan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The aminoethyl group can form hydrogen bonds and ionic interactions with active sites, while the methoxy group may influence the compound’s solubility and membrane permeability. These interactions can modulate biological pathways and elicit specific physiological responses.
Vergleich Mit ähnlichen Verbindungen
1-(2-Aminoethyl)-3-methoxycyclohexan-1-ol: Similar structure but with the methoxy group at a different position.
1-(2-Aminoethyl)-4-hydroxycyclohexan-1-ol: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness: 1-(2-Aminoethyl)-4-methoxycyclohexan-1-ol is unique due to the specific positioning of the aminoethyl and methoxy groups, which can influence its reactivity and interactions with biological targets. This unique structure may confer distinct properties and applications compared to its analogs.
Eigenschaften
Molekularformel |
C9H19NO2 |
|---|---|
Molekulargewicht |
173.25 g/mol |
IUPAC-Name |
1-(2-aminoethyl)-4-methoxycyclohexan-1-ol |
InChI |
InChI=1S/C9H19NO2/c1-12-8-2-4-9(11,5-3-8)6-7-10/h8,11H,2-7,10H2,1H3 |
InChI-Schlüssel |
WLBIAILXEBWCOX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1CCC(CC1)(CCN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



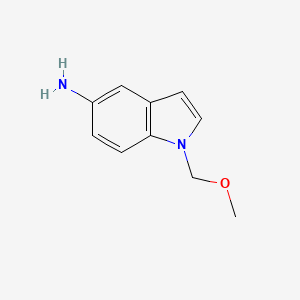

![Tert-butyl 4-[(4-aminopiperidin-1-yl)carbonyl]piperidine-1-carboxylate](/img/structure/B13177063.png)
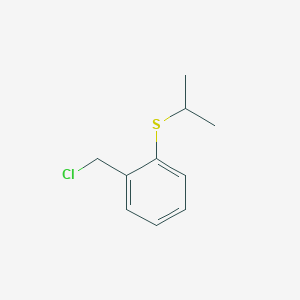
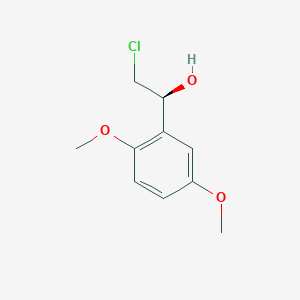
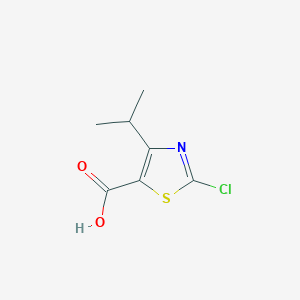
![4,7-Dimethyl-1H,2H,3H,4H-pyrido[2,3-B]pyrazine](/img/structure/B13177084.png)
![{4-[Benzyl(methyl)amino]phenyl}methanol](/img/structure/B13177085.png)
![1-[(5-Bromopyridin-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13177096.png)
![1-[4-(Aminomethyl)benzoyl]piperidin-4-one](/img/structure/B13177097.png)
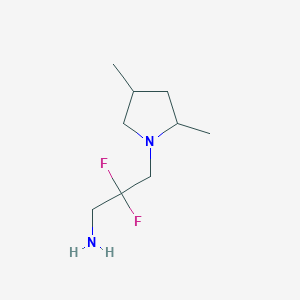
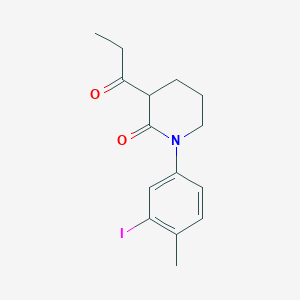
![6-[2-(Hydroxymethyl)pyrrolidin-1-YL]pyridine-3-carbaldehyde](/img/structure/B13177120.png)
